molecular formula C10H13NO3 B13330856 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13330856
M. Wt: 195.21 g/mol
InChI Key: IOFATDNOTLQZKG-UHFFFAOYSA-N
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Description

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H13NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2-methyl-3-oxobutanoic acid with propylamine, followed by cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-oxo-1-propyl-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-methyl-6-oxo-1-propylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-3-6-11-7(2)8(10(13)14)4-5-9(11)12/h4-5H,3,6H2,1-2H3,(H,13,14)

InChI Key

IOFATDNOTLQZKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=C(C=CC1=O)C(=O)O)C

Origin of Product

United States

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